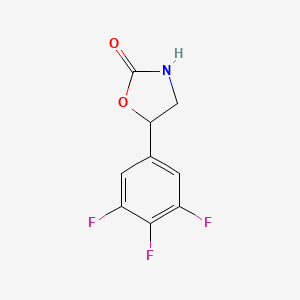
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . This compound is part of the oxazolidinone class, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale manufacturing, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral auxiliaries and ligands.
Biology: This compound is studied for its potential biological activities, including antibacterial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, especially those targeting bacterial infections.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one, particularly in its antibacterial applications, involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one can be compared to other oxazolidinone compounds such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can affect their potency, spectrum of activity, and pharmacokinetic properties . Linezolid, for example, is a well-known antibacterial agent with a broad spectrum of activity against Gram-positive bacteria, while tedizolid is a newer agent with enhanced potency and a longer half-life .
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
- Radezolid
These compounds highlight the versatility and importance of the oxazolidinone class in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C9H6F3NO2 |
|---|---|
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
5-(3,4,5-trifluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-5-1-4(2-6(11)8(5)12)7-3-13-9(14)15-7/h1-2,7H,3H2,(H,13,14) |
InChI-Schlüssel |
BKQNDJQEDVXWKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1)C2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















